N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide
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Overview
Description
N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide is a chemical compound with the molecular formula C10H12N6O2S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound features a triazole ring, which is a common motif in many biologically active molecules, making it a subject of interest for various studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrazines .
Scientific Research Applications
N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with various enzymes and receptors, influencing their activity. This can lead to the inhibition of enzyme function or the modulation of receptor signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide can be compared with other triazole-containing compounds, such as:
1-{N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}formamide: Similar in structure but with different functional groups, leading to varied biological activities.
2-(1H-1,2,4-triazol-1-yl)terephthalic acid: Another triazole derivative with distinct applications in material science.
The uniqueness of N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .
Biological Activity
N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The triazole ring structure is known for its diverse biological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of triazole derivatives. For example, a study indicated that triazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, this compound was tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
E. coli | 15 | 50 |
S. aureus | 18 | 25 |
P. aeruginosa | 12 | 75 |
Antifungal Activity
The compound has also demonstrated antifungal properties. In comparative studies with commercial antifungal agents such as fluconazole and nystatin, it exhibited strong antifungal activity against Candida albicans, suggesting its potential use in treating fungal infections .
Table 2: Antifungal Activity Comparison
Compound | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
N'-[2-(1H-1,2,4-triazol-1-yl)... | 20 | 30 |
Fluconazole | 15 | 40 |
Nystatin | 17 | 35 |
Anti-inflammatory Activity
In addition to its antimicrobial and antifungal effects, this compound has shown anti-inflammatory activity. Research indicated that it could inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for further development as an anti-inflammatory agent .
The biological activities of triazole derivatives are often attributed to their ability to interact with various biological targets. For instance:
- Antimicrobial Mechanism : Triazoles inhibit the synthesis of ergosterol in fungal cell membranes, disrupting cellular integrity.
- Anti-inflammatory Mechanism : They may modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators.
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar triazole compounds:
- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results showed that modifications to the triazole ring significantly affected their efficacy .
- Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding affinity of this compound with target proteins involved in bacterial cell wall synthesis and inflammatory pathways .
Properties
IUPAC Name |
N'-(benzenesulfonamido)-2-(1,2,4-triazol-1-yl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2S/c11-10(6-16-8-12-7-13-16)14-15-19(17,18)9-4-2-1-3-5-9/h1-5,7-8,15H,6H2,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNSZADECDPRRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=C(CN2C=NC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C(/CN2C=NC=N2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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